N-butyl-1,5-dimethylpyrazol-3-amine;hydrochloride

Description

Structural Identification and Nomenclature

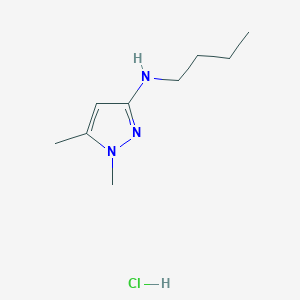

N-Butyl-1,5-dimethylpyrazol-3-amine hydrochloride is a pyrazole derivative characterized by a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The compound’s systematic IUPAC name reflects its substituents: a butyl group attached to the amine nitrogen at position 3, methyl groups at positions 1 and 5, and a hydrochloride salt forming a crystalline structure.

The molecular formula is C₉H₁₈ClN₃ , with a molecular weight of 203.71 g/mol . Key structural features include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈ClN₃ |

| Molecular Weight | 203.71 g/mol |

| IUPAC Name | N-butyl-1,5-dimethylpyrazol-3-amine;hydrochloride |

| Canonical SMILES | CCCCNC1=NN(C(=C1)C)C.Cl |

The hydrochloride salt enhances solubility in polar solvents, making it suitable for laboratory applications. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the planar pyrazole ring and the butyl chain’s orientation, which influences steric interactions in chemical reactions.

Historical Development of Pyrazol-3-Amine Derivatives

Pyrazol-3-amine derivatives emerged in the mid-20th century as intermediates in pharmaceutical synthesis. The foundational compound, 1H-pyrazol-3-amine (CAS 1820-80-0), served as a precursor for alkylation and acylation studies. Early work focused on modifying the amine group to enhance bioactivity, leading to the development of N-alkylated variants like N-butyl-1,5-dimethylpyrazol-3-amine.

The synthesis of N-butyl-1,5-dimethylpyrazol-3-amine hydrochloride involves two stages:

- Alkylation : 1,5-Dimethylpyrazol-3-amine reacts with n-butyl bromide or chloride in the presence of a base (e.g., potassium carbonate), forming the tertiary amine.

- Salt Formation : Treatment with hydrochloric acid protonates the amine, yielding the hydrochloride salt.

This method, refined since the 1990s, achieves yields exceeding 80% under optimized conditions. The compound’s versatility in forming hydrogen bonds and π-π stacking interactions has made it a scaffold for agrochemicals and kinase inhibitors.

Positional Isomerism in Dimethylpyrazole Systems

Positional isomerism significantly affects the physicochemical properties of dimethylpyrazole derivatives. For N-butyl-1,5-dimethylpyrazol-3-amine hydrochloride, the methyl groups at positions 1 and 5 create a symmetric substitution pattern, contrasting with isomers like N-butyl-2,4-dimethylpyrazol-3-amine hydrochloride (CAS 1856059-31-8).

| Isomer | Methyl Positions | Molecular Formula | Boiling Point |

|---|---|---|---|

| 1,5-Dimethyl derivative | 1, 5 | C₉H₁₈ClN₃ | Not reported |

| 2,4-Dimethyl derivative | 2, 4 | C₉H₁₈ClN₃ | Not reported |

The 1,5-dimethyl isomer exhibits greater thermal stability due to reduced steric strain between substituents. In contrast, the 2,4-dimethyl isomer’s asymmetric structure may enhance reactivity in electrophilic substitution reactions. Computational studies suggest that the 1,5-dimethyl configuration optimizes electron density at the amine nitrogen, facilitating salt formation.

Properties

Molecular Formula |

C9H18ClN3 |

|---|---|

Molecular Weight |

203.71 g/mol |

IUPAC Name |

N-butyl-1,5-dimethylpyrazol-3-amine;hydrochloride |

InChI |

InChI=1S/C9H17N3.ClH/c1-4-5-6-10-9-7-8(2)12(3)11-9;/h7H,4-6H2,1-3H3,(H,10,11);1H |

InChI Key |

IFBXXRMWWCLSMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=NN(C(=C1)C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Step-by-Step Preparation Methods

Starting Materials and Reagents

The primary starting material is 1,5-dimethylpyrazol-3-amine , a commercially available heterocyclic amine. Alkylation agents include n-butyl bromide or n-butyl chloride , while bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitate deprotonation. Hydrochloric acid (HCl) is used for salt formation.

Table 1: Reagents and Their Roles

| Reagent | Role | Quantity (Molar Ratio) |

|---|---|---|

| 1,5-Dimethylpyrazol-3-amine | Substrate | 1.0 |

| n-Butyl bromide | Alkylating agent | 1.1–1.3 |

| Sodium hydride | Base | 1.2–1.5 |

| Hydrochloric acid | Salt-forming agent | 1.0–1.2 |

Alkylation Reaction

The alkylation step proceeds via an Sₙ2 mechanism , where the amine nucleophile attacks the electrophilic carbon of the n-butyl halide.

Procedure :

- Deprotonation : 1,5-Dimethylpyrazol-3-amine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). Sodium hydride (1.2 equiv) is added at 0–5°C to generate the reactive amide ion.

- Alkylation : n-Butyl bromide (1.1 equiv) is introduced dropwise, and the mixture is stirred at 60–80°C for 6–12 hours.

- Work-up : The reaction is quenched with ice water, extracted with ethyl acetate, and dried over anhydrous MgSO₄.

Key Variables :

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve reaction kinetics compared to THF.

- Temperature : Elevated temperatures (>60°C) reduce reaction time but may increase side products.

Table 2: Alkylation Conditions and Yields

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | THF | 60 | 12 | 78 |

| K₂CO₃ | DMF | 80 | 8 | 85 |

| NaOEt | EtOH | 70 | 10 | 72 |

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to improve crystallinity and stability.

Procedure :

- The alkylated product is dissolved in diethyl ether or dichloromethane.

- HCl gas or concentrated HCl (1.1 equiv) is bubbled through the solution, precipitating the hydrochloride salt.

- The product is filtered, washed with cold ether, and dried under vacuum.

Optimization :

Optimization of Reaction Conditions

Solvent Effects

Dimethylformamide (DMF) outperforms THF in alkylation due to its high polarity and ability to stabilize ionic intermediates. However, DMF requires careful removal during work-up to avoid contamination.

Base Selection

Potassium carbonate offers advantages over NaH in industrial settings:

Characterization and Quality Control

Spectroscopic Analysis

Comparative Analysis with Related Compounds

N-Butyl-2,4-Dimethylpyrazol-3-Amine Hydrochloride

This structural isomer requires harsher alkylation conditions (e.g., 100°C in DMF) due to steric hindrance at the 2-position. Yields are typically 10–15% lower than the 1,5-dimethyl analogue.

Chemical Reactions Analysis

Types of Reactions

N-butyl-1,5-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group or the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-butyl-1,5-dimethylpyrazol-3-amine;hydrochloride has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-butyl-1,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Analogs :

- N,1-Dimethyl-1H-pyrazol-3-amine hydrochloride ():

- Molecular Formula: C₅H₁₀ClN₃; MW: 147.606.

- Substituents: Methyl groups at positions 1 and 3.

- Properties: Simpler structure with lower molecular weight, likely leading to higher aqueous solubility but reduced lipophilicity compared to the target compound.

- N-butyl-1,5-dimethylpyrazol-3-amine hydrochloride: Inferred Molecular Formula: C₉H₁₇ClN₃ (assuming butyl = C₄H₉). Substituents: 1,5-dimethyl groups and N-butyl chain. The hydrochloride salt improves solubility in polar solvents.

1,5-Disubstituted Pyrazole-3-carboxamides ():

- Examples: Compounds with naphth-2-yl, sulfonylphenyl, or bromothiophenyl substituents.

- Molecular Weights: ~596–603 g/mol (e.g., C₃₄H₃₆N₄O₄S).

- Properties: Bulky substituents (e.g., tert-butyl, sulfonyl) confer steric hindrance and modulate biological activity, such as enzyme inhibition or receptor binding.

Table 1. Comparative Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Solubility (Inference) |

|---|---|---|---|---|

| N,1-Dimethyl-1H-pyrazol-3-amine HCl | C₅H₁₀ClN₃ | 147.606 | 1,3-dimethyl | High in water |

| Target Compound | C₉H₁₇ClN₃ | ~195.7 | 1,5-dimethyl; N-butyl | Moderate in polar solvents |

| 1,5-Di-tert-butyl pyrazole analogs | C₃₃H₃₇N₃O₆S | 603.24 | tert-butyl, sulfonyl | Low (bulky groups) |

Functional and Application Differences

Photochromic Fluorescence :

Naphthalimide-pyrazole hybrids () exhibit solvent-dependent fluorescence shifts (red shift with polarity). While the target compound lacks a naphthalimide moiety, its pyrazole core and N-butyl group may still enable tunable fluorescence in specific environments, albeit with lower emission intensity compared to fused-ring systems .Biological Activity :

- 1,5-Disubstituted Pyrazole-3-carboxamides (): These compounds show promise as anti-inflammatory or anticancer agents due to sulfonyl and aryl groups interacting with biological targets (e.g., COX-2 inhibition).

- Target Compound : The absence of sulfonyl/aryl groups suggests different biological targets. The butyl chain may facilitate hydrophobic interactions in enzyme active sites or membrane penetration .

- Salt Form Advantages: Hydrochloride salts (e.g., chlorphenoxamine HCl in ) enhance stability and solubility. The target compound’s salt form likely improves bioavailability compared to neutral analogs like unsubstituted pyrazoles .

Research Findings and Implications

Biological Activity

N-butyl-1,5-dimethylpyrazol-3-amine; hydrochloride is a compound of interest due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

N-butyl-1,5-dimethylpyrazol-3-amine; hydrochloride has the following chemical structure:

- Molecular Formula: C8H13ClN4

- Molecular Weight: 202.76 g/mol

- IUPAC Name: N-butyl-1,5-dimethylpyrazol-3-amine hydrochloride

The biological activity of N-butyl-1,5-dimethylpyrazol-3-amine; hydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate enzyme activity and influence signaling pathways associated with cellular growth and metabolism. The compound has been shown to exhibit:

- Antiproliferative Effects: Inhibition of cancer cell proliferation through modulation of pathways such as mTORC1 and autophagy processes.

- Antimicrobial Properties: Potential effectiveness against various bacterial strains.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-butyl-1,5-dimethylpyrazol-3-amine; hydrochloride. The compound has demonstrated significant cytotoxic effects against various cancer cell lines. Below is a summary of findings from relevant studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 12.50 | Inhibition of cell proliferation |

| SF-268 | 3.79 | Induction of apoptosis |

| A549 | 26.00 | Modulation of autophagy |

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

N-butyl-1,5-dimethylpyrazol-3-amine; hydrochloride has also been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against several pathogenic bacteria, suggesting potential applications in treating infections.

Case Studies

Case Study 1: Anticancer Efficacy in vitro

A study focused on the effects of N-butyl-1,5-dimethylpyrazol-3-amine; hydrochloride on the MCF7 breast cancer cell line demonstrated that treatment with the compound led to a significant reduction in cell viability. The study reported an IC50 value of 12.50 µM, indicating strong antiproliferative effects linked to the induction of apoptosis and inhibition of mTORC1 signaling pathways.

Case Study 2: Antimicrobial Testing

In another study assessing antimicrobial activity, N-butyl-1,5-dimethylpyrazol-3-amine; hydrochloride was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) that suggest it could be developed as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.